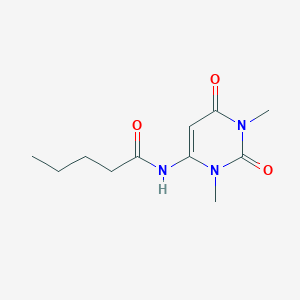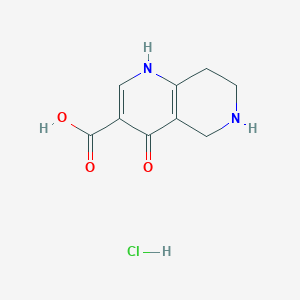
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid, also known as TFPPA, is a chemical compound that has been widely used in scientific research. It is a derivative of pyridine and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The compound has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid selectively inhibits COX-2, which is upregulated in response to inflammatory stimuli. By inhibiting COX-2, (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade. Inflammation is characterized by the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid inhibits the production of these cytokines by inhibiting the activity of COX-2. Moreover, (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is its selectivity for COX-2 inhibition. This selectivity reduces the risk of side effects associated with non-selective COX inhibitors such as gastrointestinal bleeding. However, (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has a relatively short half-life in vivo, which limits its therapeutic potential. Moreover, the synthesis of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is complex and requires specialized equipment, which may limit its availability for lab experiments.
Direcciones Futuras
For (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid research include the development of more potent and selective COX-2 inhibitors. Moreover, the use of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid in combination with other drugs may enhance its therapeutic potential. Additionally, (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has shown promise in the treatment of neurodegenerative disorders, and further research is needed to explore its neuroprotective effects. Finally, the development of novel synthesis methods for (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid may increase its availability for lab experiments and clinical use.
Métodos De Síntesis
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is synthesized by the reaction of 2,3,5,6-tetrafluoropyridine with (R)-2-bromopropanoic acid in the presence of a base. The reaction yields (2R)-2-(3,5,6-trifluoropyridin-2-yl)propanoic acid as a white solid with a melting point of 80-82°C.
Aplicaciones Científicas De Investigación
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common feature of many diseases, and (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(2R)-2-(3,5,6-trifluoropyridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-3(8(13)14)6-4(9)2-5(10)7(11)12-6/h2-3H,1H3,(H,13,14)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTBSAWDONTRJH-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=C(C=C1F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC(=C(C=C1F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide](/img/structure/B2676114.png)




![Pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2676125.png)
![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2676126.png)
![2-(3-methylphenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2676127.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2676131.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2676133.png)
![[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2676134.png)
![N-(5-methylisoxazol-3-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676135.png)